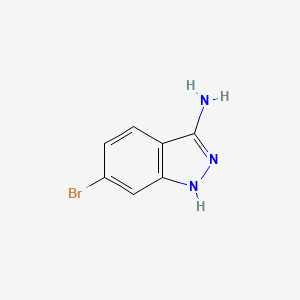
3-Bromo-4'-ethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4'-ethylbenzophenone is a brominated benzophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and reactions of structurally related brominated aromatic compounds. These insights can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves bromination reactions, as seen in the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether, which starts with vanillin and proceeds through bromination, demethylation, reduction, and etherification steps . Similarly, the synthesis of 3-Hydroxybenzo[c]phenanthrene and 12-Hydroxybenzo[g]chrysene involves a palladium-catalyzed cross-coupling reaction, which is a common strategy for constructing carbon-carbon bonds in the synthesis of brominated aromatics .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic techniques. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR and UV-Vis spectroscopy, and its structure was confirmed by single-crystal X-ray diffraction . These techniques are essential for determining the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo a variety of chemical reactions. For example, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, and these products can be further elaborated via palladium-catalyzed cross-coupling reactions . Additionally, 3-Bromo-2-nitrobenzo[b]thiophene can react with amines to give N-substituted aromatic compounds through nucleophilic substitution with rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, poly(iminophenol)s derived from 4-bromobenzaldehyde exhibit specific thermal, optical, electrochemical, and fluorescent properties, which can be characterized by techniques such as FT-IR, NMR, and cyclic voltammetry . The polymorphism of 4-bromobenzophenone demonstrates the importance of crystal structure in determining the physical properties, such as melting point and thermal expansion .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
3-Bromo-4'-ethylbenzophenone and its derivatives demonstrate significant antioxidant properties. Compounds isolated from the marine red alga Rhodomela confervoides, which are structurally similar to this compound, have shown potent scavenging activity against radicals. These findings indicate potential applications in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012), (Li et al., 2011).
Anticancer and Antibacterial Activities
Research on derivatives of this compound has revealed their utility in anticancer and antibacterial applications. Bromophenol derivatives from Rhodomela confervoides showed moderate activity against various human cancer cell lines and microorganisms (Zhao et al., 2004). Furthermore, synthesized bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors, which are relevant in cancer treatment (Akbaba et al., 2013).
Synthesis and Chemical Reactions
Studies have detailed the synthesis of this compound and related compounds, outlining their potential as intermediates in various chemical reactions. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines presents a novel aromatic nucleophilic substitution useful for synthesizing certain derivatives (Guerrera et al., 1995). Additionally, oxidative bromination techniques have been developed to synthesize related bromophenols, demonstrating the versatility of these compounds in organic synthesis (Mukhopadhyay et al., 1999).
Biodegradation Studies
Research into the biodegradation of brominated phenols and benzoic acids, which are structurally similar to this compound, provides insight into environmental impact and degradation pathways. Studies have shown that these compounds can be degraded under various anaerobic conditions, indicating potential environmental implications (Monserrate & Häggblom, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGNFMHURGGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373657 |
Source


|
| Record name | 3-Bromo-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844879-29-4 |
Source


|
| Record name | 3-Bromo-4'-ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 844879-29-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)











